2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
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Overview
Description
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol typically involves the formation of the thieno[3,2-d][1,2,3]diazaborinin core followed by the introduction of the phenylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a diazaborine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows it to be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors through its sulfonyl and diazaborinin groups, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-2H-1,2,3-triazole: This compound shares the phenylsulfonyl group but differs in its core structure, which is a triazole ring instead of a thieno[3,2-d][1,2,3]diazaborinin core.
Fluorinated Thieno[2′,3′4,5]benzo[1,2-d][1,2,3]triazole: Another similar compound with a thieno and triazole structure, but with fluorination that alters its properties.
Uniqueness
The uniqueness of 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol lies in its combination of sulfur, nitrogen, and boron atoms within a single heterocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H9BN2O3S2 |
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Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-hydroxythieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C11H9BN2O3S2/c15-12-10-6-7-18-11(10)8-13-14(12)19(16,17)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
MLQVTSWSQGYFSS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1S(=O)(=O)C3=CC=CC=C3)SC=C2)O |
Origin of Product |
United States |
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